molecular formula C15H16O2 B8706614 Naphthalen-2-yl 2,2-dimethylpropanoate CAS No. 1503-86-2

Naphthalen-2-yl 2,2-dimethylpropanoate

Cat. No.: B8706614
CAS No.: 1503-86-2
M. Wt: 228.29 g/mol
InChI Key: SUGMMMOSTHSMJT-UHFFFAOYSA-N
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Description

Naphthalen-2-yl 2,2-dimethylpropanoate is an ester derivative of 2-naphthol (naphthalen-2-ol) and 2,2-dimethylpropanoic acid (pivalic acid). The compound features a bulky pivalate group (2,2-dimethylpropanoate) esterified to the aromatic naphthalene system. This structural combination confers unique physicochemical properties, including enhanced steric hindrance and hydrophobicity compared to simpler esters like naphthalen-2-yl acetate.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Key structural analogs include:

3-Chloro-2-hydroxy-1-propyl 2,2-dimethylpropanoate: Synthesized via hydrolysis of a symmetric ester precursor in 1,4-dioxane with Na₂CO₃, yielding 62% after distillation. The hydroxyl and chlorine substituents enhance polarity, contrasting with the fully aromatic naphthalen-2-yl ester .

4-Hydroxypentyl 2,2-dimethylpropanoate (CAS 138459-92-4): Features a hydroxypentyl chain, increasing hydrophilicity compared to the naphthalen-2-yl derivative. Its solubility in water is moderate, influenced by the branched pivalate group .

Physicochemical Properties

Compound Molecular Formula Key Features Solubility Trends Stability to Hydrolysis
Naphthalen-2-yl 2,2-dimethylpropanoate C₁₅H₁₆O₂ Aromatic naphthyl group, branched pivalate Low water solubility (hydrophobic) High (steric hindrance)
4-Hydroxypentyl 2,2-dimethylpropanoate C₁₀H₂₀O₃ Hydroxypentyl chain, branched pivalate Moderate water solubility Moderate (polar hydroxyl group)
Naphthalen-2-yl acetate C₁₂H₁₀O₂ Simple acetate ester, less steric hindrance Very low water solubility Low (less hindered)

Key Observations :

  • The naphthalen-2-yl group in the target compound reduces water solubility compared to aliphatic esters like 4-hydroxypentyl pivalate .
  • Steric shielding from the pivalate group enhances resistance to hydrolysis, a common trait in hindered esters .

Properties

CAS No.

1503-86-2

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

naphthalen-2-yl 2,2-dimethylpropanoate

InChI

InChI=1S/C15H16O2/c1-15(2,3)14(16)17-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3

InChI Key

SUGMMMOSTHSMJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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